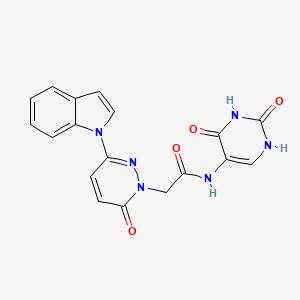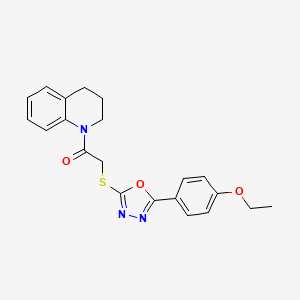
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a complex chemical compound comprising multiple functional groups including a quinoline, oxadiazole, and ethoxyphenyl moieties. This makes it a unique subject of study in various scientific fields due to its potential pharmacological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone involves multiple steps starting from basic organic building blocks. Typical procedures may include:
Formation of 3,4-dihydroquinolin-1(2H)-yl intermediates: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Synthesis of 1,3,4-oxadiazole derivatives: This generally involves the reaction of hydrazides with carboxylic acids or their derivatives.
Thioether bond formation: The linking of oxadiazole with quinoline through a sulfur bridge can be done using thiolation reactions.
Final step: Coupling of 4-ethoxyphenyl with the intermediate to form the desired product, often requiring catalysts or specific solvents to achieve high yield and purity.
Industrial Production Methods: The large-scale production of this compound would follow similar synthetic routes but optimized for efficiency, cost, and environmental impact. This often involves continuous flow techniques, use of greener solvents, and recycling of catalysts.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidative reactions particularly at the quinoline moiety.
Reduction: Reduction reactions might be used to modify the oxadiazole ring.
Substitution: Substitution reactions can occur at various positions, especially on the ethoxyphenyl ring.
Common Reagents and Conditions: These reactions often involve reagents like hydrogen peroxide for oxidation, hydrazine for reduction, and halogens or nucleophiles for substitution reactions.
Major Products Formed:
Oxidation: Yields oxidized derivatives with potential for different bioactivities.
Reduction: Forms reduced versions that might be useful for further functionalization.
Substitution: Creates a variety of substituted analogs, expanding the compound's utility in different contexts.
Scientific Research Applications
In Chemistry:
Used in studies of synthetic methodologies for heterocyclic compounds.
Investigation of its reaction mechanisms and potential as a building block for more complex molecules.
In Biology and Medicine:
Potential antimicrobial, antiviral, or anticancer properties.
Studied for its activity against specific biological targets like enzymes or receptors.
In Industry:
Possible applications in the development of novel materials or coatings.
Uses in the synthesis of pharmaceuticals and agrochemicals due to its complex structure and functional groups.
Mechanism of Action
The exact mechanism by which 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone exerts its effects depends on its specific application. For biological activities, it may involve:
Molecular Targets: Interaction with specific proteins, DNA, or enzymes.
Pathways: Disruption or modification of cellular processes like signal transduction, metabolic pathways, or gene expression.
Comparison with Similar Compounds
Quinoline derivatives: Structurally similar but might lack the oxadiazole moiety, affecting their biological activities.
Oxadiazole derivatives:
Uniqueness: The combination of quinoline and oxadiazole linked by a sulfur bridge and the presence of an ethoxyphenyl group makes this compound unique. It provides a versatile scaffold for developing new molecules with potentially superior properties compared to its analogs.
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-2-26-17-11-9-16(10-12-17)20-22-23-21(27-20)28-14-19(25)24-13-5-7-15-6-3-4-8-18(15)24/h3-4,6,8-12H,2,5,7,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKIJNVYEHYUQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-bromophenyl)-2-[6-(2-methylpropane-2-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B2627622.png)
![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2,3-dimethylphenyl)acetamide](/img/new.no-structure.jpg)
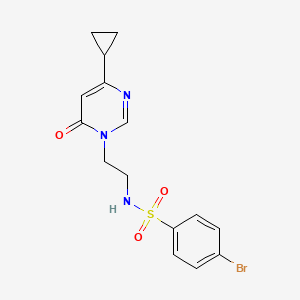
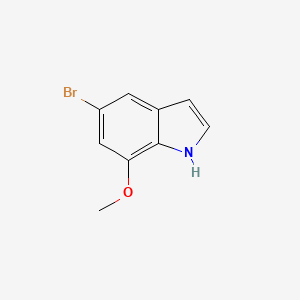
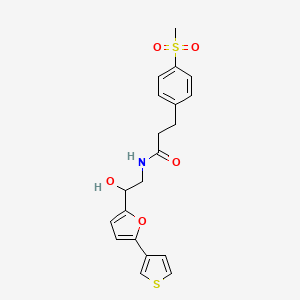
![N-(1-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)-4-ethylbenzamide](/img/structure/B2627629.png)
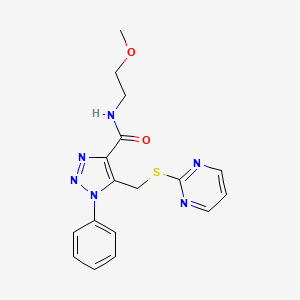
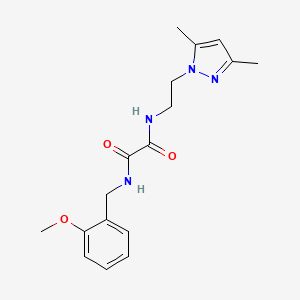
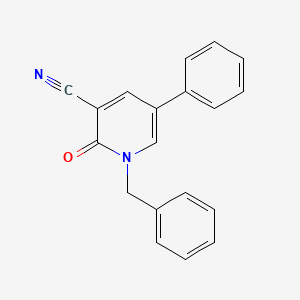
![5-(5-Chloro-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carbonyl chloride](/img/structure/B2627633.png)
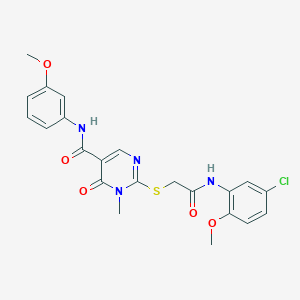
![2-(2-(2,6-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N,N-diethylacetamide](/img/structure/B2627636.png)
![1-(4-ethoxyphenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2627641.png)
